molecular formula C24H33N3O4S B3014875 2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946242-21-3

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B3014875
M. Wt: 459.61
InChI Key: DKKZQIFBAAHNKC-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzyme Inhibition and Biological Activities

  • Cholinesterase Inhibition : Several derivatives of benzenesulfonamides, including those with piperidine moieties, have shown promise in inhibiting cholinesterase enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are significant in conditions like Alzheimer's disease (Khalid et al., 2014); (Khalid, 2012).

  • HIV-1 Infection Prevention : Methylbenzenesulfonamide derivatives, including structures with piperidine, have been investigated as potential targeting preparations in preventing human HIV-1 infection (Cheng De-ju, 2015).

  • Antioxidant and Enzyme Inhibition Profile : Benzenesulfonamides with piperidine and triazine structures have shown antioxidant properties and inhibitory activities against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are associated with diseases such as Alzheimer's and Parkinson's (Nabih Lolak et al., 2020).

  • Cancer Research : Piperidine-based benzenesulfonamides have been studied as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which are relevant in cancer research. These compounds have shown potential as anticancer agents (Nabih Lolak et al., 2019).

  • Metal Coordination : N-Substituted derivatives of benzenesulfonamide have been explored for their capacity in metal coordination, which is significant in the development of coordination compounds for various applications (Danielle L Jacobs et al., 2013).

  • Corrosion Inhibition : Piperidine derivatives have been studied for their corrosion inhibition properties on iron, indicating potential applications in materials science and engineering (S. Kaya et al., 2016).

  • Antimicrobial Activity : Some N-substituted derivatives of benzenesulfonamide have been synthesized and evaluated for their antibacterial properties, contributing to the search for new antimicrobial agents (H. Khalid et al., 2016).

  • Photopolymerization Initiators : Naphthalimide derivatives, including those with piperidine, have been synthesized and used as photopolymerization initiators, indicating their potential in the field of polymer chemistry (Jianjing Yang et al., 2018).

Safety And Hazards

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properties

IUPAC Name

2,4-dimethoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-14-11-19-15-18(7-9-21(19)26)22(27-12-5-4-6-13-27)17-25-32(28,29)24-10-8-20(30-2)16-23(24)31-3/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKZQIFBAAHNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=C(C=C3)OC)OC)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

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